![molecular formula C15H14N2O3S3 B1449482 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide CAS No. 320423-77-6](/img/structure/B1449482.png)
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Overview
Description
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide is a useful research compound. Its molecular formula is C15H14N2O3S3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
The compound "4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carbothioamide" has been explored in various scientific research applications, particularly focusing on its synthesis and chemical transformations. One study detailed a facile synthesis of novel biologically active derivatives starting from ultrasonic-mediated N-alkylation, leading to potentially significant antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009). Similarly, another research effort introduced the first synthesis of substituted 2,2-dioxo-1-phenyl-1H-thieno[3,4-c][1,2]thiazines, elaborating on their formation from 3,5-dimethyl-1,1-dioxo-1,2-thiazine-4-carbaldehydes through reactions with sulfur and triethylamine, offering insights into their structural characterization and potential for formylation, chlorination, and oxidation reactions (Fanghänel et al., 1998).
Biological Activities and Applications
Research has also delved into the biological activities and potential applications of related compounds. For example, studies on tenoxicam derivatives have explored various chemical transformations, including selective hydrolysis and reactions with different N-nucleophiles, to synthesize N- and O-substituted derivatives with potential as prodrugs and COX-2 inhibitors, highlighting innovative approaches to enhancing therapeutic profiles (Kóczián et al., 2005). Another research focus has been on synthesizing new derivatives with thiazole moieties, demonstrating antimicrobial activities against various microorganisms, which suggests promising avenues for developing new antimicrobial agents (Abdelhamid et al., 2010).
Structural and Pharmacological Studies
Furthermore, studies have investigated the structural features and pharmacological activities of novel groups of compounds related to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carbothioamide. For instance, Ukrainets et al. developed an effective synthetic method for 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides, identifying compounds with high analgesic activity through pharmacological screening, which opens new paths for analgesic drug development (Ukrainets et al., 2014).
Future Directions
Given the lack of information available about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially reveal novel applications .
properties
IUPAC Name |
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxothieno[3,2-c]thiazine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c1-9-3-5-10(6-4-9)16-15(21)14-12(18)13-11(7-8-22-13)17(2)23(14,19)20/h3-8,18H,1-2H3,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWOESEAOCFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=C(C3=C(C=CS3)N(S2(=O)=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114320 | |
Record name | 1H-Thieno[3,2-c][1,2]thiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-(4-methylphenyl)-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide | |
CAS RN |
320423-77-6 | |
Record name | 1H-Thieno[3,2-c][1,2]thiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-(4-methylphenyl)-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320423-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Thieno[3,2-c][1,2]thiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-(4-methylphenyl)-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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